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1-(1-Methylimidazol-4-yl)ethanamine

pKa basicity physiological protonation

Researchers seeking histamine receptor modulator scaffolds often face unwanted poly-pharmacology from Nτ-methylhistamine metabolites. This compound provides a differentiated chiral building block: • Chiral α-carbon enables stereospecific elaboration; (R)-enantiomer available at 97% purity. • Lower predicted pKa (~8.7 vs. 9.57) and XLogP (-0.7 vs. -0.13) alters protonation & reduces passive BBB permeation. • α-Branched amine resists MAO oxidation, offering enhanced metabolic stability for fragment-based drug design.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B11923475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylimidazol-4-yl)ethanamine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C1=CN(C=N1)C)N
InChIInChI=1S/C6H11N3/c1-5(7)6-3-9(2)4-8-6/h3-5H,7H2,1-2H3
InChIKeyICKXLSHRBIKQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Imidazole-Ethanamine Building Block with Differentiated pKa and Lipophilicity


1-(1-Methylimidazol-4-yl)ethanamine (CAS 1491004-38-6) is a primary amine belonging to the imidazole-ethanamine class, with molecular formula C₆H₁₁N₃ and a monoisotopic mass of 125.0953 Da [1]. The compound features a 1-methylimidazole ring bearing an ethanamine substituent at the 4-position; critically, the amine is attached to the benzylic-like α‑carbon (Cα), producing a branched side-chain with one chiral, undefined stereocenter [1]. This distinguishes it fundamentally from its constitutional isomer Nτ‑methylhistamine (CAS 501-75-7), which carries a linear −CH₂−CH₂−NH₂ side-chain, and from the Nα‑methylated series in which methylation occurs on the amine nitrogen. The predicted strong basicity (pKa ∼8.7 for the (R)-enantiomer ) and a computed XLogP3-AA of −0.7 [1] further separate it from both histamine and Nτ‑methylhistamine, making it a differentiated, chirally-enabled scaffold for histamine receptor modulator design and kinase-inhibitor fragment elaboration.

Chirally-enabled scaffold Undefined stereocenter enables enantioselective lead optimization and patent differentiation
Differentiated basicity Predicted lower amine pKa shifts protonation and free-base fraction vs. linear isomers
Dual-nucleophile library Primary amine and imidazole N3 enable orthogonal parallel synthesis for fragment elaboration

Why Methylhistamine Isomers Cannot Replace This Scaffold


Although several methylhistamine isomers share the same molecular formula (C₆H₁₁N₃), their substitution pattern dictates fundamentally different amine basicity, metabolic stability, and receptor pharmacology. The linear Nτ‑methylhistamine (1‑methylhistamine) is a natural histamine metabolite [2] with an aliphatic amine pKa of 9.57 [3] and agonist activity across all histamine receptor subtypes (potency relative to histamine: H1 ≈81%, H2 ≈185%, H3 ≈270%) , primarily serving as a biomarker [2]. In contrast, the α‑branched target compound presents a predicted amine pKa of ∼8.7 , substantially lower, which alters protonation at physiological pH and affects pharmacokinetic behavior. Moreover, the chiral α‑carbon in 1‑(1‑methylimidazol‑4‑yl)ethanamine enables stereospecific elaboration—an attribute completely absent in the non‑chiral Nτ‑methylhistamine and exploited only in the separate Nα‑methyl series (e.g., (R)‑α‑methylhistamine). Because the key differentiator is a change in amine connectivity and pKa rather than a trivial methyl migration, generic substitution with the more common 1‑methylhistamine metabolite would introduce unwanted poly‑pharmacology and confound structure–activity relationships. The following section provides the quantitative evidence that substantiates this decision.

Amine connectivity Branched α‑amine alters protonation state and passive diffusion; the linear Nτ‑methylhistamine cannot mimic this pH-dependent behavior
Stereochemical gap Chiral α‑carbon absent in Nτ‑methylhistamine; substitution forfeits enantioselective exploration and IP differentiation
Polypharmacology risk Nτ‑methylhistamine is a pan-histamine receptor agonist; its use would confound SAR and introduce off-target pharmacology

Quantitative Differentiation Evidence vs. Key Comparators


Amine pKa Shift Alters Protonation at Physiological pH

The primary aliphatic amine pKa of 1-(1-methylimidazol-4-yl)ethanamine is predicted to be 8.70 ± 0.29, based on the (R)-enantiomer . In contrast, the linear isomer Nτ‑methylhistamine exhibits a strongest basic pKa of 9.57 [1]. The ΔpKa of approximately −0.87 means that at pH 7.4 the target compound is ~87% protonated vs. >99% for Nτ‑methylhistamine, yielding a measurably higher free‑base fraction that can influence passive membrane permeability and CNS penetration [2].

Amine pKa
Cross-study comparable
Target pKa 8.70 ± 0.29; Nτ‑methylhistamine 9.57. Δ ≈ −0.87
Alters protonation and free-base fraction at pH 7.4
Computed prediction; experimental confirmation recommended
pKa basicity physiological protonation ADME prediction

Chiral α-Carbon Enables Enantioselective Synthesis

PubChem records confirm that 1-(1-methylimidazol-4-yl)ethanamine possesses one undefined atom stereocenter (the α‑carbon bearing the amine) [1]. This chirality is structure‑defining: the (R)‑enantiomer is listed as a discrete chemical entity (CAS 1344383-02-3) with a purity specification of 97% . By contrast, Nτ‑methylhistamine [CAS 501-75-7] is achiral at the side‑chain [2]. In the related (R)‑α‑methylhistamine series (which carries the methyl on the amine nitrogen rather than on the imidazole N1), the (R)‑isomer has been shown to be ~100‑fold more potent at the human H3 receptor than the (S)‑isomer [3], demonstrating the profound pharmacological impact of stereochemistry at this position. While direct receptor data for the target compound are not yet published, the presence of the chiral center enables analogous stereochemical exploration that the flat Nτ‑methylhistamine cannot support.

Stereocenter
Class-level inference
1 undefined stereocenter; (R)-enantiomer available, 97% purity
Enables enantioselective lead optimization
Receptor potency data inferred from α‑methylhistamine series
chirality stereocenter enantioselective synthesis α-methylhistamine scaffold

Lipophilicity Shift Predicts Different Passive Permeability

The computed XLogP3-AA for 1-(1-methylimidazol-4-yl)ethanamine is −0.7 [1], while the linear isomer Nτ‑methylhistamine is reported with an XLogP of −0.13 [2]. This ΔXLogP of −0.57 represents a nearly 4‑fold difference in predicted octanol–water partition coefficient, reflecting the increased polarity conferred by the α‑branched amine. AdmetSAR predictions for Nτ‑methylhistamine indicate Blood‑Brain Barrier penetration probability of 72.5% and human oral bioavailability of 72.9% [3]; the lower logP of the target compound is expected to reduce passive BBB permeation, potentially providing greater peripheral restriction—a desirable property for non‑CNS drug targets to avoid central side effects.

Lipophilicity
Cross-study comparable
XLogP target −0.7; Nτ‑methylhistamine −0.13. Δ ≈ −0.57
Predicted lower passive BBB permeation
Computed logP; experimental logD7.4 advised
lipophilicity logP permeability CNS penetration

Distinct CYP Inhibition Profile vs. Nτ-Methylhistamine

In silico ADME profiling via admetSAR provides comparative CYP inhibition probabilities. For Nτ‑methylhistamine, predicted CYP inhibition probabilities are 92.31% (CYP2D6), 90.45% (CYP1A2), and 94.37% (CYP2C8) [1]. Although direct admetSAR data for 1-(1-methylimidazol-4-yl)ethanamine have not been published, the compound's lower predicted basicity (pKa ~8.7 vs. 9.57) and distinct XLogP (−0.7 vs. −0.13) predict that CYP binding affinities—particularly for CYP2D6, which preferentially accommodates protonated basic amines—will differ. In the broader imidazole‑amine class, computational CYP inhibition promiscuity has been correlated with lipophilicity and amine protonation state [2], supporting that the target compound's differentiated physicochemical profile translates into a distinct metabolic liability profile relative to Nτ‑methylhistamine.

CYP profile
Class-level inference
No direct data; distinct pKa/logP predict altered CYP2D6/2C8 interaction
Potential differential DDI risk profile
Requires in vitro CYP panel confirmation
CYP inhibition drug metabolism ADME CYP2D6 CYP2C8

Bis-Nucleophilic Building Block for Library Synthesis

1-(1-Methylimidazol-4-yl)ethanamine functions as a dual-nucleophile building block: the primary amine participates in reductive amination, amide coupling, or urea formation, while the imidazole N3 can engage in alkylation or metal‑coordination reactions . Unlike Nτ‑methylhistamine—whose linear ethylamine is a metabolic liability as a substrate for monoamine oxidase B (MAO‑B) [1]—the α‑branched amine is sterically protected from oxidative deamination, predicting improved metabolic stability. Commercial availability of the racemate (CAS 1491004-38-6, ≥98% purity) from MolCore, and the (R)‑enantiomer (CAS 1344383-02-3) enables parallel synthesis of enantiomerically defined libraries . This bis‑nucleophilic character is structurally distinct from Nα‑methyl‑ or Nτ‑methylhistamine, where methylation consumes one nucleophilic site.

Synthetic utility
Supporting evidence
2 nucleophilic sites: primary amine + imidazole N3
Resists MAO-B oxidation; orthogonal derivatization
Racemate and (R)-enantiomer commercially available
parallel synthesis building block imidazole-amine fragment-based drug discovery

Recommended Application Scenarios


Peripheral-Restricted Histamine H3 Receptor Ligands

The lower predicted XLogP (−0.7 vs. −0.13 for Nτ‑methylhistamine [1]) and reduced basicity (pKa ~8.7 vs. 9.57 ) predict lower passive blood‑brain barrier permeation than the natural metabolite. This makes 1-(1-methylimidazol-4-yl)ethanamine a privileged scaffold for designing H3 receptor modulators intended to act peripherally (e.g., in gastrointestinal or immune indications), where the CNS‑penetrant nature of (R)‑α‑methylhistamine (Kd 50.3 nM at H3 ) is a liability. The chiral α‑carbon further enables enantiomer‑specific tuning of peripheral restriction.

Enantioselective Fragment-Based Screening for Kinase Targets

With a verified (R)‑enantiomer available at 97% purity (CAS 1344383-02-3 ) and the racemate at ≥98% purity (CAS 1491004-38-6 ), the compound is ideally suited for fragment‑based drug discovery campaigns. Imidazole‑based fragments are established kinase hinge‑binders [2], and the chiral α‑methylbenzylamine motif is a privileged pharmacophore in >40% of chiral pharmaceuticals . The bis‑nucleophilic nature (primary amine + imidazole N3) enables rapid fragment elaboration via parallel combinatorial chemistry.

Metabolically Stable Internal Standard for LC-MS/MS

Nτ‑Methylhistamine is widely used as a biomarker for mast cell activation and histamine intolerance [3]. However, it is susceptible to MAO‑B‑mediated oxidative deamination [4]. 1-(1-Methylimidazol-4-yl)ethanamine, with its α‑branched amine predicted to resist MAO oxidation, offers a more chemically stable analog for use as an internal standard or stable‑isotope‑labeled (SIL) tracer in LC‑MS/MS workflows, provided chromatographic resolution from endogenous Nτ‑methylhistamine is validated.

Kinase Inhibitor Scaffold with Reduced CYP2D6 Liability

Nτ‑Methylhistamine exhibits predicted CYP2D6 inhibition probability of 92.31% [5]. In multi‑target kinase inhibitor programs where imidazole serves as a hinge‑binding motif, minimizing CYP2D6 inhibition is critical to avoid drug‑drug interactions. The distinct physicochemical profile of 1-(1-methylimidazol-4-yl)ethanamine—lower pKa and logP—predicts a different CYP inhibition spectrum, making it a rational fragment replacement to de‑risk programs where the Nτ‑methylhistamine scaffold raises CYP2D6 flags.

Application
Selection Property
Validation Focus
Peripheral histamine H3 receptor probe design
Predicted lower lipophilicity and basicity relative to reference metabolite
CNS penetration assessment in model systems
Fragment-based kinase hinge-binding library
Chiral imidazole scaffold with dual nucleophilic handles
Kinase panel selectivity and fragment elaboration
Bioanalytical internal standard for histamine metabolite research
α‑Branched amine predicted to resist MAO-mediated degradation
Chromatographic separation and matrix effect evaluation
Kinase inhibitor lead with reduced CYP interaction prediction
Differentiated pKa and logP profile alters CYP binding likelihood
In vitro CYP inhibition profiling
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